molecular formula C8H12ClNO B2992100 (S)-2-Amino-2-phenylethan-1-ol hydrochloride CAS No. 88026-82-8

(S)-2-Amino-2-phenylethan-1-ol hydrochloride

Cat. No.: B2992100
CAS No.: 88026-82-8
M. Wt: 173.64
InChI Key: KSXJJXIDBVLDBZ-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-phenylethan-1-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a white crystalline powder that is soluble in water and commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound’s chiral nature makes it valuable in the production of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (S)-2-Amino-2-phenylethan-1-ol hydrochloride can be achieved through several methods. One common method involves the resolution of racemic 2-amino-2-phenylethan-1-ol using di-O-p-toluoyltartaric acid, which yields optically pure (S)-2-Amino-2-phenylethan-1-ol . Another method includes the reduction of mandelamide or the opening of styrene oxide with ammonia .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotransformation techniques. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through a biotransformation method, followed by esterification and ammonolysis reactions to obtain the target compound . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(S)-2-Amino-2-phenylethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a resolving agent for racemic mixtures.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Uniqueness: (S)-2-Amino-2-phenylethan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in research applications where chiral specificity is crucial.

Properties

IUPAC Name

(2S)-2-amino-2-phenylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXJJXIDBVLDBZ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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